molecular formula C18H18N2O4S2 B3297955 N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide CAS No. 896352-25-3

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide

Cat. No.: B3297955
CAS No.: 896352-25-3
M. Wt: 390.5 g/mol
InChI Key: KZRDRZCNPJEINP-UHFFFAOYSA-N
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Description

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiazole core with various functional groups, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Introduction of the Ethoxy and Methyl Groups: The next step involves the introduction of the ethoxy and methyl groups at the 4 and 3 positions, respectively. This can be achieved through alkylation reactions using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with an appropriate reagent such as a Wittig reagent or a similar ylide-forming compound.

    Attachment of the Methanesulfonylbenzamide Group: The final step involves the attachment of the methanesulfonylbenzamide group. This can be achieved through a coupling reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the benzothiazole core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through substitution reactions

Scientific Research Applications

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, enzyme activity, and gene expression. It has been shown to modulate various signaling pathways, making it a valuable tool for studying cellular mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups make it a versatile building block for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with various enzymes, receptors, and proteins involved in cellular signaling pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and protein-protein interactions.

    Pathways Involved: The compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can be compared with other benzothiazole derivatives:

    This compound vs. N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide: The presence of the methanesulfonyl group in the former compound enhances its solubility and reactivity compared to the latter.

    This compound vs. N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide: The methanesulfonyl group in the former compound provides different electronic and steric properties compared to the chloro group in the latter, leading to variations in biological activity and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an interesting subject for research in medicinal chemistry, biology, and industrial applications. Further studies on this compound can lead to the development of new drugs, materials, and chemical processes.

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-14-6-5-7-15-16(14)20(2)18(25-15)19-17(21)12-8-10-13(11-9-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDRZCNPJEINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Reactant of Route 2
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Reactant of Route 3
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N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Reactant of Route 4
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Reactant of Route 5
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Reactant of Route 6
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide

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